

Application Note & Protocol: HPLC Quantification of N-Benzyl Albuterol

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Compound of Interest

Compound Name: *N-Benzyl albuterol*

Cat. No.: *B138282*

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This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **N-Benzyl albuterol**, a known impurity of Salbutamol (Albuterol).

Introduction

N-Benzyl albuterol, also known as Salbutamol Sulphate Impurity E (EP), is a potential impurity in the synthesis of the bronchodilator drug, Salbutamol[1]. Its chemical formula is $C_{20}H_{27}NO_3$ and it has a molecular weight of 329.43 g/mol [1][2][3]. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product. This application note details a robust and accurate reversed-phase HPLC (RP-HPLC) method for the quantification of **N-Benzyl albuterol** in bulk drug substances or formulated products.

Experimental Protocols

Materials and Reagents

- Reference Standard: **N-Benzyl albuterol** (purity >95%)[4]
- Solvents:
 - Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Reagents:
 - Formic acid (analytical grade)
- Sample Diluent: Acetonitrile and water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 2 for the gradient program
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	277 nm ^[5] ^[6]
Run Time	Approximately 20 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	10	90
17.0	10	90
17.1	95	5
20.0	95	5

Table 2: Gradient Elution Program

Preparation of Standard Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh about 10 mg of **N-Benzyl albuterol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL.

Preparation of Sample Solutions

- **Sample Stock Solution:** Accurately weigh a quantity of the sample (e.g., Salbutamol bulk drug) expected to contain **N-Benzyl albuterol** and transfer it to a suitable volumetric flask.
- **Sample Working Solution:** Dissolve and dilute the sample with the sample diluent to achieve a final concentration within the calibration range of the working standard solutions. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Analysis

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. This includes injecting the working standard solution (e.g., 5

µg/mL) five times and calculating the relative standard deviation (RSD) for the peak area and retention time.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
RSD of Peak Area (n=5)	$\leq 2.0\%$
RSD of Retention Time (n=5)	$\leq 1.0\%$

Table 3: System Suitability Parameters

Calibration Curve

Inject the prepared working standard solutions in increasing order of concentration. Plot a calibration curve of the peak area versus the concentration of **N-Benzyl albuterol**. The linearity of the method should be evaluated by the correlation coefficient (r^2), which should be ≥ 0.999 .

Concentration (µg/mL)	Peak Area (Arbitrary Units)
0.1	[Example Value: 5,000]
0.5	[Example Value: 25,000]
1.0	[Example Value: 50,000]
2.5	[Example Value: 125,000]
5.0	[Example Value: 250,000]
10.0	[Example Value: 500,000]

Table 4: Example Calibration Data

Quantification of N-Benzyl Albuterol in Samples

Inject the prepared sample solutions. The concentration of **N-Benzyl albuterol** in the sample is determined by interpolating the peak area of the sample from the calibration curve. The amount

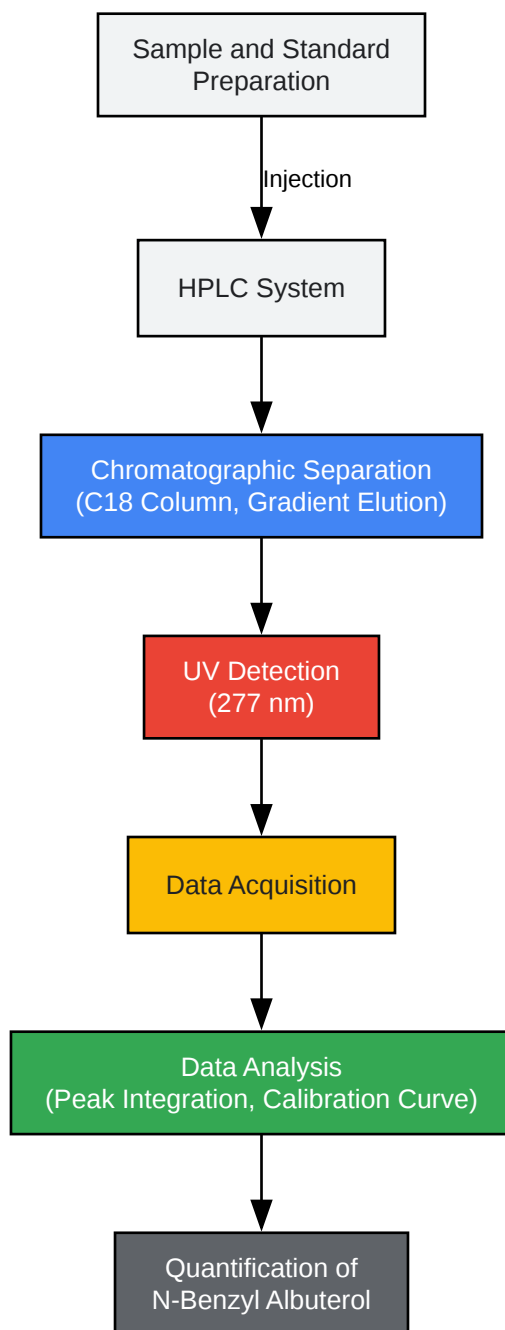
of **N-Benzyl albuterol** in the original sample can then be calculated using the following formula:

$$\text{Amount of N-Benzyl albuterol (\%)} = (C / S) \times (V / W) \times P \times 100$$

Where:

- C = Concentration of **N-Benzyl albuterol** from the calibration curve (µg/mL)
- S = Concentration of the sample solution (µg/mL)
- V = Final volume of the sample solution (mL)
- W = Weight of the sample taken (µg)
- P = Purity of the **N-Benzyl albuterol** reference standard

Visualization of Experimental Workflow



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Caption: Experimental workflow for the HPLC quantification of **N-Benzyl albuterol**.

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References

- 1. N-Benzyl Albuterol | CymitQuimica [cymitquimica.com]
- 2. N-Benzyl albuterol | C₂₀H₂₇NO₃ | CID 91122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. bocsci.com [bocsci.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Determination of albuterol and montelukast post-expiry drug strength by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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